molecular formula C19H23N5O5 B2827216 1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1172228-79-3

1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2827216
CAS No.: 1172228-79-3
M. Wt: 401.423
InChI Key: GZZGPNSLQTZPOX-UHFFFAOYSA-N
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Description

1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of the triethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the pyrazole ring: This can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Final coupling: The final step involves coupling the oxadiazole and pyrazole intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triethoxyphenyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5/c1-5-26-14-10-12(11-15(27-6-2)16(14)28-7-3)18-22-23-19(29-18)21-17(25)13-8-9-20-24(13)4/h8-11H,5-7H2,1-4H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZGPNSLQTZPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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